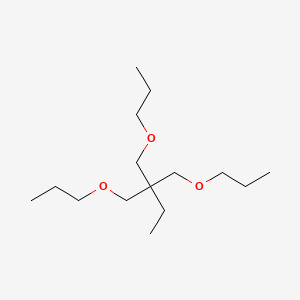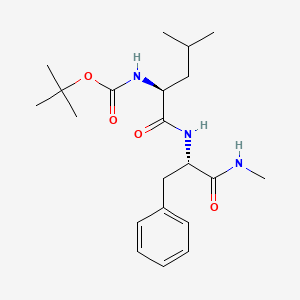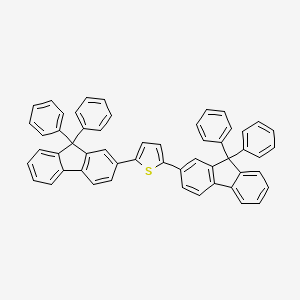![molecular formula C29H44O4 B12569132 2,2'-(Propane-1,3-diyl)bis[4-tert-butyl-6-(ethoxymethyl)phenol] CAS No. 189343-34-8](/img/structure/B12569132.png)
2,2'-(Propane-1,3-diyl)bis[4-tert-butyl-6-(ethoxymethyl)phenol]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-(Propane-1,3-diyl)bis[4-tert-butyl-6-(ethoxymethyl)phenol]: is an organic compound known for its unique structure and properties It is a bisphenol derivative, characterized by the presence of two phenolic groups connected by a propane-1,3-diyl bridge
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Propane-1,3-diyl)bis[4-tert-butyl-6-(ethoxymethyl)phenol] typically involves the reaction of 4-tert-butyl-6-(ethoxymethyl)phenol with 1,3-dibromopropane under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenolic oxygen attacks the carbon of the dibromopropane, leading to the formation of the bisphenol derivative.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of catalysts and continuous flow reactors can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions:
Oxidation: The phenolic groups in 2,2’-(Propane-1,3-diyl)bis[4-tert-butyl-6-(ethoxymethyl)phenol] can undergo oxidation reactions to form quinones. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form hydroquinones using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxymethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions. Common reagents include alkyl halides and aryl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, aryl halides, polar aprotic solvents.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Alkyl or aryl substituted derivatives.
科学的研究の応用
Chemistry: In chemistry, 2,2’-(Propane-1,3-diyl)bis[4-tert-butyl-6-(ethoxymethyl)phenol] is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of polymers and resins with specific properties.
Biology: In biological research, this compound can be used as a model molecule to study the interactions of phenolic compounds with biological systems. Its antioxidant properties make it a candidate for studying oxidative stress and related cellular processes.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects, particularly in the development of drugs with antioxidant and anti-inflammatory properties.
Industry: In the industrial sector, this compound is used in the production of high-performance materials, such as coatings, adhesives, and sealants. Its stability and resistance to degradation make it suitable for various applications.
作用機序
The mechanism of action of 2,2’-(Propane-1,3-diyl)bis[4-tert-butyl-6-(ethoxymethyl)phenol] involves its interaction with free radicals and reactive oxygen species. The phenolic groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant activity. This mechanism is crucial in preventing oxidative damage in biological systems and materials.
類似化合物との比較
Bisphenol A: Similar in structure but lacks the tert-butyl and ethoxymethyl substituents.
Bisphenol F: Contains a different bridging group (methane instead of propane-1,3-diyl).
2,2’-Methylenebis(4-ethyl-6-tert-butylphenol): Similar structure but with different substituents.
Uniqueness: 2,2’-(Propane-1,3-diyl)bis[4-tert-butyl-6-(ethoxymethyl)phenol] is unique due to its specific substituents, which enhance its stability and reactivity. The presence of tert-butyl and ethoxymethyl groups provides steric hindrance and electron-donating effects, making it distinct from other bisphenol derivatives.
特性
CAS番号 |
189343-34-8 |
|---|---|
分子式 |
C29H44O4 |
分子量 |
456.7 g/mol |
IUPAC名 |
4-tert-butyl-2-[3-[5-tert-butyl-3-(ethoxymethyl)-2-hydroxyphenyl]propyl]-6-(ethoxymethyl)phenol |
InChI |
InChI=1S/C29H44O4/c1-9-32-18-22-16-24(28(3,4)5)14-20(26(22)30)12-11-13-21-15-25(29(6,7)8)17-23(27(21)31)19-33-10-2/h14-17,30-31H,9-13,18-19H2,1-8H3 |
InChIキー |
PEINFFNKZARAKT-UHFFFAOYSA-N |
正規SMILES |
CCOCC1=CC(=CC(=C1O)CCCC2=C(C(=CC(=C2)C(C)(C)C)COCC)O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



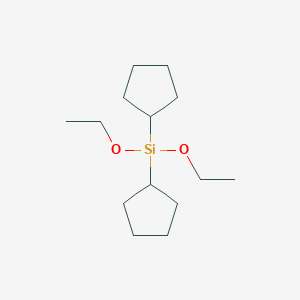

![N''-[4-(3-Bromopyridin-2-yl)butyl]-N-cyano-N'-ethylguanidine](/img/structure/B12569060.png)
![1,3-Diphenyl-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12569067.png)
![2-iodo-N-[(4-methoxynaphthalen-1-yl)methylideneamino]benzamide](/img/structure/B12569077.png)
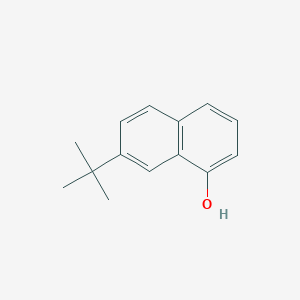
![2-[(4,5-dimethoxy-2-nitrophenyl)-(5-methylfuran-2-yl)methyl]-5-methylfuran](/img/structure/B12569092.png)
![2,7-Dibromo-9,9-bis[(3R)-3,7-dimethyloctyl]-9H-fluorene](/img/structure/B12569113.png)

![Acetic acid--[4-(trimethoxysilyl)phenyl]methanol (1/1)](/img/structure/B12569121.png)
